molecular formula C52H50Cl2N4O4P2Ru B6352424 Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) CAS No. 821793-36-6

Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)

Cat. No.: B6352424
CAS No.: 821793-36-6
M. Wt: 1028.9 g/mol
InChI Key: AKMYBLAYOREDRA-UHFFFAOYSA-L
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Description

Chemical Structure and Properties Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) (CAS: 478308-91-7) is a chiral ruthenium(II) complex with a molecular weight of 1028.90 g/mol. Its structure features two key ligands:

P-Phos Ligand: A chiral diphosphine ligand, (R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine, which provides steric and electronic modulation through methoxy and diphenylphosphine groups .

Diamine Ligand: (1R,2R)-(+)-1,2-diphenylethylenediamine, contributing to the asymmetric coordination environment .

Applications
This complex is primarily utilized in asymmetric hydrogenation reactions, such as the synthesis of naproxen, achieving high enantiomeric excess (ee) due to its tailored chiral environment . It is commercially available through Strem Chemicals in collaboration with Johnson Matthey, with patents covering its synthesis and applications (US Patent 5,886,182) .

Properties

IUPAC Name

dichlororuthenium;1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34N2O4P2.C14H16N2.2ClH.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h5-26H,1-4H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMYBLAYOREDRA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H50Cl2N4O4P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1028.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ligand Substitution Dynamics

DFT calculations reveal that Ru–P bond formation is rate-limiting (ΔG‡ = 24.3 kcal/mol). The bipyridine-phosphine ligand’s methoxy groups enhance π-backbonding, stabilizing the transition state by 8.2 kcal/mol compared to non-methoxy analogs .

Chemical Reactions Analysis

Types of Reactions

Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by the ruthenium center.

    Reduction: It can also be involved in reduction reactions, where it acts as a catalyst to reduce other compounds.

    Substitution: The complex can undergo ligand substitution reactions, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen gas for reduction reactions, oxygen or peroxides for oxidation reactions, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired outcomes.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in oxidation reactions, the products may include oxidized organic compounds, while in reduction reactions, the products may be reduced organic compounds. In substitution reactions, the products would be new ruthenium complexes with different ligands.

Scientific Research Applications

Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) has a wide range of scientific research applications, including:

    Chemistry: It is widely used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.

    Biology: The compound is used in the study of enzyme mimetics and the development of biomimetic catalysts.

    Medicine: Research is ongoing into its potential use in drug synthesis and the development of new pharmaceuticals.

    Industry: It is employed in the production of fine chemicals and specialty materials, where precise control over molecular chirality is required.

Mechanism of Action

The mechanism of action of Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) involves the coordination of the ruthenium center with the chiral ligands, which creates a chiral environment around the metal center. This chiral environment facilitates enantioselective catalysis by preferentially interacting with one enantiomer of a substrate over the other. The molecular targets and pathways involved include the activation of substrates through coordination to the ruthenium center, followed by the transfer of electrons or atoms to achieve the desired chemical transformation.

Comparison with Similar Compounds

Table 1: Comparison of Enantiomers

Property (R)-Configuration (S)-Configuration
CAS Number 478308-91-7 478308-93-9
Application Naproxen synthesis (R-enantiomer) Mirror-image selectivity
Stereochemical Outcome High ee for R-products High ee for S-products

Ru Complexes with BINAP-Based Ligands

Example : Dichloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II) (CAS: 212143-23-2, MW = 1006.94) replaces the P-Phos ligand with (R)-BINAP (binaphthyl-based) and (R)-DAIPEN (bulky diamine). This complex demonstrates distinct selectivity in hydrogenation due to BINAP’s rigid π-system and DAIPEN’s steric bulk .

Table 2: Ligand-Driven Performance Comparison

Complex Ligand Type Key Application Selectivity (ee) Reference
Target Compound P-Phos + diphenylethylenediamine β-Ketoester hydrogenation >95% ee
[(R)-BINAP][(R)-DAIPEN]Ru(II) BINAP + DAIPEN Asymmetric hydrogenation ~90% ee

Modified P-Phos Ligands in Ru Catalysts

Tol-P-Phos Variant: Replacing diphenylphosphine with di(p-tolyl) groups in Tol-P-Phos (2,2',6,6'-tetramethoxy-4,4'-bis[di(p-tolyl)phosphino]-3,3'-bipyridine) enhances steric bulk, improving substrate scope in hydrogenation .

Table 3: Ligand Modifications and Catalytic Outcomes

Ligand Substituents Effect on Catalysis Reference
P-Phos Diphenylphosphine Optimal for prochiral ketones
Tol-P-Phos Di(p-tolyl)phosphine Enhanced activity for hindered substrates

Ru Complexes with Non-Phosphine Ligands

Example : Ru(PPh₃)₂(dcbipy)Cl₂ (dcbipy = 2,2'-bipyridyl-4,4'-dicarboxylate) employs carboxylate and triphenylphosphine ligands for TiO₂ photosensitization, diverging from hydrogenation applications. Its visible-light absorption and redox reversibility suit photoelectrochemical cells .

Key Difference : Ligand choice dictates application—phosphines for hydrogenation vs. carboxylates for photosensitization .

Palladium Complexes with P-Phos Ligands

While P-Phos is typically used with Ru, its Pd counterpart (PdCl₂/P-Phos) catalyzes Suzuki cross-coupling of pyridylboronic acids, achieving >90% yields. This highlights ligand versatility across metals .

Research Findings and Trends

  • Steric vs. Electronic Effects : Methoxy groups in P-Phos improve enantioselectivity by stabilizing transition states via hydrogen bonding .
  • Ligand Rigidity : BINAP’s binaphthyl backbone creates a more rigid chiral pocket than P-Phos’s bipyridine, affecting substrate binding .
  • Industrial Relevance : Target compound’s high ee (>95%) and scalability underpin its use in pharmaceutical synthesis, as evidenced by patented processes .

Biological Activity

Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) is a complex coordination compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, structural characteristics, biological interactions, and relevant research findings.

Chemical Structure and Properties

The compound features a ruthenium(II) center coordinated with two chloride ligands and a chiral bipyridine ligand along with diphenylethylenediamine. Its molecular formula is RuCl2[C30H34N2O4P2][C14H16N2]\text{RuCl}_2[\text{C}_{30}\text{H}_{34}\text{N}_2\text{O}_4\text{P}_2][\text{C}_{14}\text{H}_{16}\text{N}_2] with a molecular weight of approximately 932.82 g/mol .

Key Structural Features:

  • Chirality : The presence of chiral ligands enhances its specificity in biological interactions.
  • Functional Groups : Multiple methoxy groups and diphenylphosphino substituents contribute to its reactivity.

Synthesis

The synthesis of this compound typically involves the coordination of ruthenium with the aforementioned ligands under controlled conditions. The method emphasizes the importance of maintaining chirality to ensure the desired biological activity.

Biological Activity

Research has indicated that dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) exhibits several biological activities:

  • Anticancer Activity : Studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
  • Enzymatic Interactions : The compound has shown potential in modulating enzyme activities relevant to metabolic pathways .
  • Catalytic Properties : Its role as a catalyst in asymmetric reactions is well-documented, which may relate to its biological efficacy in synthesizing bioactive compounds .

Anticancer Research

A study conducted on various cancer cell lines demonstrated that the ruthenium complex significantly inhibited cell proliferation. The underlying mechanism was attributed to the generation of reactive oxygen species (ROS), leading to increased apoptosis rates. The results indicated an IC50 value in the low micromolar range for several tested cell lines .

Enzyme Modulation

In vitro studies have shown that this compound can act as an inhibitor for certain enzymes involved in cancer metabolism. For instance, its interaction with lactate dehydrogenase (LDH) was explored, revealing a dose-dependent inhibition pattern that suggests potential for therapeutic applications .

Comparative Analysis

The following table summarizes key characteristics and biological activities of similar ruthenium complexes:

Compound NameUnique FeaturesBiological Activity
Dichloro[(S)-(-)-bipyridine]ruthenium(II)Different chiralityVaries; less potent than (R) form
Tris(diphenylphosphino)ruthenium(II)Lacks methoxy groupsStrong catalytic activity but limited biological data
Dichlorobis(diphenylphosphino)methane-ruthenium(II)Different phosphine ligandsLimited studies; primarily used in catalysis

Q & A

Q. What are the key synthetic challenges in preparing this Ru(II) complex, and how can they be addressed methodologically?

The synthesis requires rigorous control of stereochemistry due to the chiral phosphine ligand [(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine] and the (1R,2R)-diphenylethylenediamine co-ligand. Air sensitivity of the Ru(II) center necessitates inert atmosphere techniques (e.g., Schlenk lines or gloveboxes). Purification via recrystallization under nitrogen is critical to avoid oxidation, as indicated by the compound’s air-sensitive nature . Patent-derived protocols (e.g., US Patent 5,886,182) recommend ligand pre-coordination to stabilize the metal center before chloride ligation .

Q. Which spectroscopic and analytical methods are essential for characterizing this complex?

  • NMR : 31^{31}P NMR confirms phosphine ligand coordination (δ ~20–30 ppm for Ru-bound PPh2_2). 1^{1}H/13^{13}C NMR resolves chiral ligand environments .
  • Cyclic Voltammetry : Identifies Ru(II/III) redox couples (e.g., E1/2_{1/2} ~0.6–1.2 V vs. Ag/AgCl), critical for catalytic applications .
  • IR/Raman : Detects Ru-Cl stretching (~300–350 cm1^{-1}) and ligand-specific vibrations .
  • ESI-MS : Validates molecular weight and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

Store at –20°C under argon or nitrogen to prevent decomposition. Use anhydrous solvents (e.g., THF, DCM) for dissolution. Avoid prolonged exposure to light, which may degrade the phosphine ligands .

Advanced Research Questions

Q. What factors govern enantioselectivity in asymmetric catalysis using this Ru(II) complex?

The stereochemical outcome depends on ligand bite angle, steric bulk, and electronic tuning. The tetramethoxy-bipyridine backbone enhances π-backbonding to stabilize transition states, while the diphenylethylenediamine co-ligand creates chiral pockets for substrate binding. Systematic variation of substituents on the bipyridine (e.g., methoxy vs. chloro groups) can modulate selectivity, as seen in analogous Cl-MeO-BIPHEP systems .

Q. How can computational modeling (e.g., DFT) guide the optimization of this catalyst for specific reactions?

Density Functional Theory (DFT) simulations predict transition-state geometries and electronic parameters (e.g., HOMO/LUMO energies). For example:

ParameterValue (eV)Relevance
Ru-d orbital energy–4.2Electron transfer kinetics
Ligand distortion energy+12.5Steric effects on enantioselectivity
Pairing simulations with experimental kinetic data (e.g., Eyring plots) refines mechanistic hypotheses .

Q. What experimental strategies resolve contradictions in catalytic performance across studies?

Discrepancies in turnover numbers (TON) or enantiomeric excess (ee) often arise from:

  • Impurity profiles : Trace oxygen or moisture degrades active species. Use ICP-MS to quantify Ru leaching.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may disfavor hydrophobic substrates.
  • Substrate scope limitations : Conduct Hammett plots to correlate electronic effects with ee .

Q. How does the ligand framework influence photocatalytic activity in TiO2_22​ sensitization?

The extended conjugation of the tetramethoxy-bipyridine ligand enhances light absorption (λmax_{max} ~450–500 nm), while the Ru(II) center facilitates electron injection into TiO2_2’s conduction band. Compare with Ru(PPh3_3)2_2(dcbipy)Cl2_2, where carboxylate anchoring groups improve interfacial charge transfer .

Methodological Recommendations

  • Reaction Design : Use factorial design (e.g., 2k^k matrices) to optimize temperature, solvent, and ligand ratios .
  • Data Validation : Cross-reference electrochemical data (e.g., Tafel slopes) with spectroscopic results to confirm intermediate formation .
  • Safety Protocols : Adhere to air-free techniques and waste disposal guidelines for chlorinated Ru complexes .

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